molecular formula C6H9NO2S B6150665 methyl (2S)-2-isothiocyanatobutanoate CAS No. 1437175-60-4

methyl (2S)-2-isothiocyanatobutanoate

Cat. No.: B6150665
CAS No.: 1437175-60-4
M. Wt: 159.2
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Description

Methyl (2S)-2-isothiocyanatobutanoate is a chiral ester derivative containing an isothiocyanate (-NCS) functional group at the (2S)-position of the butanoate backbone. This compound is structurally characterized by its ester moiety (methyl group), a four-carbon chain, and the reactive isothiocyanate group. The stereochemistry at the C2 position is critical for its interactions in enantioselective reactions or biological systems, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

1437175-60-4

Molecular Formula

C6H9NO2S

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-isothiocyanatobutanoate typically involves the reaction of an appropriate amine with carbon disulfide followed by oxidation. One common method is the reaction of (2S)-2-aminobutanoic acid methyl ester with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate, which is then oxidized to yield the isothiocyanate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the isothiocyanate group can yield amines or thioureas.

    Substitution: The isothiocyanate group is highly reactive and can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thioureas.

    Substitution: Thiourea derivatives and other substituted products.

Scientific Research Applications

Methyl (2S)-2-isothiocyanatobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-isothiocyanatobutanoate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group. The compound can interact with proteins, enzymes, and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Comparison: Isothiocyanate vs. Isocyanate

A key analog is methyl (2S,3S)-2-isocyanato-3-methyl-pentanoate (), which replaces the isothiocyanate (-NCS) group with an isocyanate (-NCO).

Property Methyl (2S)-2-Isothiocyanatobutanoate Methyl (2S,3S)-2-Isocyanato-3-methyl-pentanoate
Functional Group -NCS -NCO
Molecular Formula C₆H₉NO₂S C₈H₁₃NO₃
Molecular Weight ~175.2 g/mol 171.19 g/mol
Reactivity Reacts with amines/thiols; moderate electrophilicity Higher electrophilicity; reacts rapidly with nucleophiles
Applications Potential in bioactive molecule synthesis Used in polymer and pharmaceutical intermediates

However, the isocyanate’s higher reactivity limits its stability in aqueous environments .

Backbone and Stereochemistry Comparison

Compounds like Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate () share the (2S)-configured methyl ester backbone but substitute the isothiocyanate with a trifluoroethylamino group.

Property This compound Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate
Functional Group -NCS -NH-CF₃-CH₂
Synthesis Likely via amine-thiophosgene reaction Derived from amino ester via trifluoroethylation
Steric Effects Linear butanoate chain Bulky 3,3-dimethyl and trifluoroethyl groups

Reactivity with Nucleophiles

Isothiocyanates exhibit thiophilicity, favoring reactions with thiols and amines to form thioureas, whereas Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (), a secondary amine, undergoes alkylation or acylation.

Reaction This compound Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
With Amines Forms thioureas Forms quaternary ammonium salts
With Thiols Forms dithiocarbamates No reaction

The cyclobutane ring in the latter compound introduces strain, altering its reactivity compared to the flexible butanoate chain of the isothiocyanate .

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